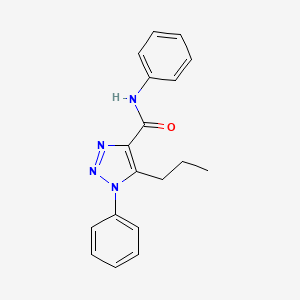

N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

N,1-Diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with two phenyl groups (at the 1-N and 4-carboxamide positions) and a propyl chain at the 5-position. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are pharmacologically significant due to their versatility in targeting diverse biological pathways, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N,1-diphenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVJMYIHQGJRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition reaction between an azide and an alkyne. The general synthetic route can be outlined as follows:

Preparation of Azide Intermediate: The azide intermediate can be synthesized by reacting an appropriate amine with sodium azide under suitable conditions.

Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the triazole ring.

Functional Group Modification: The resulting triazole compound is further modified to introduce the diphenyl and propyl groups, as well as the carboxamide functional group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the triazole ring or the phenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology: Triazole derivatives, including this compound, have shown promise as enzyme inhibitors and ligands for biological targets. They are investigated for their potential as therapeutic agents in treating diseases such as cancer and infections.

Medicine: The compound’s biological activity makes it a candidate for drug development. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.

Industry: N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is explored for its use in the development of new materials with desirable properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, allowing for systematic variation of substituents to optimize activity. Below is a comparative analysis of N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-carboxamides

Key Observations:

Aryl substituents (e.g., 4-chlorophenyl in ) are associated with antiproliferative activity, likely due to interactions with hydrophobic pockets in target proteins.

Synthetic Methodologies :

- Many analogs (e.g., ) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling (EDCI/HOBt), yielding moderate to high purity (62–93% yields) .

Physical Properties :

- Melting points for triazole-carboxamides vary widely: e.g., 123–183°C for chloro/methoxy-substituted derivatives vs. >250°C for benzo[c]isoxazole hybrids . The propyl group’s flexibility may reduce crystallinity compared to rigid substituents.

Biological Activity

N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound features a triazole ring with diphenyl and propyl substituents along with a carboxamide functional group. The unique structure contributes to its biological activity and reactivity.

| Structural Feature | Description |

|---|---|

| Triazole Ring | Five-membered heterocyclic structure with three nitrogen atoms |

| Diphenyl Substituents | Enhances interaction with biological targets |

| Propyl Group | Influences solubility and pharmacokinetics |

| Carboxamide Group | Increases reactivity and potential interactions |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit selective cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant antiproliferative activity against leukemia cell lines such as K-562 and HL-60 . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. Similar triazole derivatives have been reported to possess efficacy against a range of bacterial and fungal strains. For example, modifications in substituents can lead to enhanced antimicrobial potency .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in protecting neuronal cells from oxidative stress-induced damage. It was found to inhibit the production of reactive oxygen species (ROS) and modulate neuroinflammatory pathways .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antiproliferative effects of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides against various leukemia cell lines. The results indicated that these compounds exhibited comparable potency to doxorubicin in inhibiting cell growth .

Case Study 2: Neuroprotective Mechanism

In a model of Alzheimer's disease using scopolamine-induced mice, N-methyl-N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide significantly improved cognitive function. The compound's mechanism involved blocking the NF-κB signaling pathway and reducing neuroinflammation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves a multi-step process utilizing "click chemistry." This method includes:

- Preparation of Azide Intermediate : Reacting an appropriate amine with sodium azide.

- Cycloaddition Reaction : The azide is reacted with an alkyne derivative in the presence of a copper(I) catalyst.

- Functional Group Modification : Introduction of diphenyl and propyl groups along with the carboxamide functional group.

This synthetic approach allows for high yields and purity of the final product .

Q & A

Q. What are the standard synthetic routes for N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, substituted phenyl precursors are reacted with propyl-containing intermediates under controlled conditions. Key steps include:

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., ¹H NMR for substituent integration and ¹³C NMR for carbonyl confirmation) .

- Mass Spectrometry (MS) : For molecular weight validation via ESI-API or MALDI-TOF .

- X-ray Crystallography : Using SHELXL for precise determination of bond lengths, angles, and stereochemistry .

Q. What biological assays are commonly used to evaluate its activity?

Standard assays include:

- Antimicrobial Testing : Disk diffusion or microdilution against bacterial/fungal strains .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition Studies : Fluorescence-based assays to measure interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Catalyst Screening : Testing copper(I) iodide vs. ruthenium complexes for regioselectivity in triazole formation .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in azide coupling steps .

- Real-Time Monitoring : TLC or HPLC to track intermediate formation and adjust stoichiometry .

Q. How should researchers resolve contradictions in crystallographic data during structural refinement?

Strategies include:

Q. What experimental designs validate mechanisms of action when biological data conflicts with computational predictions?

A multi-tiered approach is recommended:

- Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinities .

- Mutagenesis Studies : Modify target protein residues predicted to interact with the triazole core to test binding hypotheses .

- In Vivo Cross-Validation : Compare pharmacokinetic profiles (e.g., bioavailability, tissue distribution) with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.